molecular formula C20H18N4O3 B2917393 methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate CAS No. 1904187-12-7

methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate

Cat. No.: B2917393
CAS No.: 1904187-12-7
M. Wt: 362.389
InChI Key: MDYVHYWSYXKCOT-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate is a heterocyclic compound featuring a 1,2,3-triazole core linked to an azetidine ring and a methyl benzoate ester. The 1,2,3-triazole moiety is a robust pharmacophore known for its metabolic stability and hydrogen-bonding capabilities, while the azetidine (a four-membered saturated ring) introduces conformational rigidity. The methyl benzoate group may influence solubility and bioavailability.

Properties

IUPAC Name

methyl 2-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-27-20(26)17-10-6-5-9-16(17)19(25)23-11-15(12-23)24-13-18(21-22-24)14-7-3-2-4-8-14/h2-10,13,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYVHYWSYXKCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Coupling of the Triazole and Azetidine Rings: This step involves the formation of a carbonyl linkage between the triazole and azetidine rings, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenyl or triazole rings.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the azetidine ring can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analysis

The compound consists of three key components:

1,2,3-Triazole ring : Substituted at position 4 with a phenyl group, enhancing aromatic stacking interactions.

Azetidine ring : A strained four-membered amine ring connected to the triazole at position 1. Strain energy may affect reactivity and binding dynamics.

Comparison with Similar Compounds

Structural Analogues with Varied Ester Groups

Compound Structure Key Features Activity/Application Reference
Target Compound Methyl benzoate, azetidine, 4-phenyl-1,2,3-triazole High rigidity, ester group modulates solubility Unknown
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate [Tria-CO2Et] Ethyl ester, acetate linker Flexible linker, lower steric hindrance Corrosion inhibitor (85% efficiency in 1.0 M HCl)

Key Insight : Replacing the ethyl ester (Tria-CO2Et) with a methyl benzoate may enhance aromatic interactions but reduce solubility due to the bulkier ortho-substituted benzene.

Hybrid Triazole Derivatives with Different Heterocycles

Compound Structure Key Features Activity/Application Reference
Target Compound Azetidine-triazole hybrid Conformational restraint Unknown
4-Phenyl-5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5b) 1,2,3-Triazole/1,2,4-triazole hybrid, thione group Increased polarity, hydrogen-bonding capacity Antiproliferative (IC₅₀ = 12 µM vs. MCF-7 cells)

Key Insight : Hybridization with 1,2,4-triazole (e.g., compound 5b) introduces additional hydrogen-bonding sites, enhancing biological activity, whereas the target compound’s azetidine may prioritize target selectivity.

Triazole-Based Corrosion Inhibitors

Compound Structure Key Features Inhibition Efficiency Reference
Target Compound Benzoate ester, azetidine-triazole Potential adsorption via triazole N-atoms and ester π-system Not tested
Tria-CO2Et Ethyl ester, acetate linker Adsorbs on mild steel via triazole and ester groups 85% at 1.0 mM

Key Insight : The target compound’s benzoate and azetidine could improve adsorption on metal surfaces compared to Tria-CO2Et, but steric effects might reduce efficiency.

Aromatase Inhibitory Triazole Hybrids

Compound Structure Key Features Biological Activity Reference
Target Compound Azetidine-triazole-benzoate Potential aromatase binding via triazole and carbonyl groups Not tested
Triazole-thione hybrids (e.g., 5a) Triazole-thione, alkyl/aryl substituents Apoptotic activity via aromatase inhibition IC₅₀ = 8–15 µM

Key Insight : The azetidine’s rigidity in the target compound may enhance binding to aromatase’s hydrophobic pockets, but the lack of a thione group could limit enzyme interaction.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Methyl benzoate may reduce aqueous solubility compared to ethyl acetate derivatives.
  • Synthetic Accessibility : The 1,2,3-triazole moiety can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , while azetidine introduces synthetic complexity due to ring strain.

Biological Activity

Methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Notably, it has been shown to inhibit various enzymes involved in critical biological pathways:

  • Aminoacyl-tRNA Synthetases : Recent studies indicate that derivatives of triazole compounds can act as inhibitors of aminoacyl-tRNA synthetases, which are essential for protein synthesis in bacteria. This inhibition can lead to antibacterial effects against resistant strains of Mycobacterium tuberculosis .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were evaluated, revealing promising results:

CompoundMIC (mg/L)Target Organism
275.17–51.7M. tuberculosis mono-resistant strains
405.22–52.2M. tuberculosis
205.7–57M. tuberculosis

These findings suggest that the compound has potential as a lead candidate for the development of new antibiotics targeting resistant bacterial strains.

Anticancer Activity

The compound's triazole moiety suggests possible interactions with heat shock proteins (Hsp), which are known to play roles in cancer cell proliferation and survival. Preliminary studies indicate that triazole derivatives can inhibit Hsp90, leading to reduced tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following aspects have been identified:

  • Substituents : Variations in the phenyl group and modifications on the azetidine ring significantly affect potency and selectivity towards specific targets.
  • Binding Affinity : Molecular docking studies have revealed that specific structural features enhance binding affinity to target enzymes like aminoacyl-tRNA synthetases and Hsp90 .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that this compound exhibited potent activity against multi-drug resistant M. tuberculosis. The compound was found to inhibit both LeuRS and MetRS with IC50 values indicating strong enzyme inhibition .

Case Study 2: Cancer Cell Lines

In another investigation focusing on cancer therapy, derivatives similar to this compound were tested on LoVo colorectal cancer cells. Results showed significant antiproliferative effects with IC50 values as low as 0.02 μM for specific derivatives .

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